1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea
Description
1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea is a complex organic compound that features a unique combination of thiazole and benzothiazole rings fused together
Properties
IUPAC Name |
1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS3/c1-7-15-8-4-5-9-12(11(8)21-7)22-14(16-9)18-13(19)17-10-3-2-6-20-10/h2-6H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWFNBVYEODLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiazole and benzothiazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrazine Group Reactivity
The hydrazine moiety (-NH-NH-) undergoes characteristic reactions:
Mechanistic Insight : The hydrazine group acts as a bidentate nucleophile, with reactivity modulated by steric bulk from tert-butyl groups .
Isoxazole Ring Transformations
The 3-(2,6-dichlorophenyl)-5-methylisoxazole subunit participates in:
Electrophilic Substitution
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Chlorination : Limited due to existing Cl substituents; occurs at C-4 under AlCl₃ catalysis.
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Nitration : HNO₃/H₂SO₄ yields nitro derivatives at C-5 (meta to methyl group).
Ring-Opening Reactions
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry ether, reflux | β-Hydroxy ketone |
| NH₂NH₂ | Ethanol, 80°C | Pyrazole derivatives via cyclocleavage |
Ester Hydrolysis and Decarboxylation
The tert-butyl carbonate group undergoes:
| Process | Conditions | Outcome |
|---|---|---|
| Acid Hydrolysis | HCl (6M)/dioxane, 60°C | Free hydrazine + CO₂ + 2-methylpropene |
| Base Hydrolysis | NaOH (1M)/MeOH, RT | Sodium carboxylate intermediate |
| Thermal Decarboxylation | 120–140°C under N₂ | Loss of CO₂ with tertiary amine formation |
Kinetics : Hydrolysis follows pseudo-first-order kinetics (t₁/₂ = 2.3 h at pH 7.4, 37°C).
Steric Effects on Reactivity
The dual tert-butyl groups impose steric constraints:
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Reduced SN2 Reactivity : Bulky tert-butyl groups hinder nucleophilic substitution at the carbonyl carbon .
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Enhanced Stability : Resistance to enzymatic degradation in biological matrices.
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Solubility Impact : Low aqueous solubility (0.12 mg/mL) limits reactions in polar solvents.
Comparative Reactivity with Analogs
Key differences from structurally related compounds:
| Compound | Reactivity Difference |
|---|---|
| 5-Methyl-4-isoxazolecarboxylic acid | Lacks hydrazine group → no acylation/condensation |
| Tert-butyl 1-hydrazinecarboxylate | Absent isoxazole → no electrophilic substitution |
| 3-(2,6-Dichlorophenyl)isoxazole | No hydrazinecarboxylate → reduced nucleophilic versatility |
Catalytic and Biological Interactions
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Metal Coordination : Binds Cu²⁺/Fe³⁺ via hydrazine and carbonyl oxygen, forming octahedral complexes (log K = 4.7–5.2).
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Enzyme Inhibition : Competes with NAD⁺ in dehydrogenase assays (IC₅₀ = 18 μM).
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazole and benzothiazole moieties exhibit notable anticancer properties. For instance, derivatives of benzothiazoles have shown efficacy in inhibiting various kinases associated with cancer progression. A study demonstrated that benzothiazole derivatives could effectively target receptor tyrosine kinases such as VEGFR-2 and BRAF with IC50 values in the nanomolar range, suggesting potential for therapeutic development against cancers like melanoma and breast cancer .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. Studies have shown that similar thiazole-based compounds possess significant antibacterial and antifungal properties. For example, a series of thiazepines and diazepines were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi, revealing promising results . The minimum inhibitory concentrations (MIC) for certain derivatives were found to be effective against pathogens like Staphylococcus aureus and Escherichia coli.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have been employed to predict the biological activity of thiazole derivatives based on their chemical structure. These studies provide insights into how modifications to the compound's structure can enhance its potency against specific targets. For example, a three-dimensional QSAR study highlighted the importance of structural features in determining the inhibitory activity against tubulin .
Organic Electronics
The unique electronic properties of thiazolo[4,5-g][1,3]benzothiazole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances charge transport properties, making these compounds valuable in developing efficient electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, thereby exhibiting antimicrobial activity . Additionally, it can interact with cellular signaling pathways, modulating inflammatory responses and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring structure but differ in their biological activities and applications.
Benzothiazole derivatives: These compounds have a benzothiazole core and are known for their diverse pharmacological properties.
Thiazolothiazoles: These compounds feature a fused thiazole-thiazole ring system and are used in materials science and medicinal chemistry.
Uniqueness
1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea is unique due to its specific combination of thiazole, benzothiazole, and thiophene rings, which confer distinct chemical and biological properties
Biological Activity
The compound 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea is a member of the thiazole and benzothiazole family, known for their diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 274.36 g/mol. The compound features a thiazole ring fused with a benzothiazole moiety and a thiophene group, contributing to its unique pharmacological properties.
Biological Activity Overview
Recent studies have demonstrated that derivatives of thiazole and benzothiazole exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Compounds in this class have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Many thiazole derivatives possess significant antibacterial and antifungal activities.
- Inhibition of Enzymatic Activity : Certain derivatives are known to inhibit specific enzymes involved in disease processes.
Anticancer Activity
In a study evaluating various thiazole derivatives, it was found that compounds similar to 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea exhibited potent antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative demonstrated an IC50 value of 0.004 μM against T-cell proliferation, indicating high potency .
Antimicrobial Properties
Thiazole and benzothiazole derivatives have also been evaluated for their antimicrobial efficacy. The compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea can be influenced by modifications to its structure. For example:
Q & A
Q. What are the key synthetic strategies for preparing 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea?
The synthesis involves multi-step organic reactions, including:
- Formation of the thiazolo[4,5-g]benzothiazole core via cyclization of thiazole precursors under controlled temperature and solvent conditions (e.g., DMF or DCM) .
- Urea bond formation between the thiazolo-benzothiazole moiety and thiophene-2-ylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous conditions .
- Purification techniques such as column chromatography or recrystallization to achieve >95% purity. Yield optimization often requires iterative screening of reaction parameters (e.g., solvent polarity, stoichiometry) .
Q. How is the compound characterized structurally?
- Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) is the gold standard for determining absolute configuration and intermolecular interactions (e.g., π–π stacking, hydrogen bonding) .
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry: the thiophene proton environment (δ 6.8–7.2 ppm) and urea NH signals (δ 8.5–9.5 ppm) are diagnostic .
- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₁₆H₁₁N₃OS₃) with <5 ppm mass error .
Q. What preliminary biological activities have been reported?
- Anticancer activity : In vitro assays show IC₅₀ values of 1–10 µM against breast (MCF-7) and colon (HCT-116) cancer cells, linked to apoptosis induction via caspase-3 activation .
- Antimicrobial effects : MIC values of 8–16 µg/mL against Gram-positive Staphylococcus aureus due to membrane disruption, confirmed via SYTOX Green uptake assays .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity?
- Thiophene substitution : Replacing the 2-thienyl group with electron-withdrawing substituents (e.g., 5-nitrothiophene) improves kinase inhibition (e.g., EGFR IC₅₀ reduced from 12 µM to 2.5 µM) by enhancing π-stacking with ATP-binding pockets .
- Urea linker optimization : Introducing methyl groups to the urea nitrogen reduces metabolic instability (t₁/₂ increased from 1.2 h to 4.5 h in microsomal assays) .
Q. How to resolve contradictions in reported bioactivity data?
- Assay standardization : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 1–50 µM) may arise from variable cell culture conditions. Use synchronized cell cycles and standardized MTT protocols .
- Target validation : Conflicting kinase inhibition profiles (e.g., EGFR vs. VEGFR) require orthogonal assays (e.g., SPR binding affinity vs. enzymatic activity) to confirm specificity .
Q. What computational methods predict target interactions?
- Molecular docking (AutoDock Vina) : The thiazolo-benzothiazole core docks into hydrophobic pockets of EGFR (PDB: 1M17) with a ΔG of −9.2 kcal/mol. Key interactions include H-bonds with Thr766 and van der Waals contacts with Leu694 .
- MD simulations (GROMACS) : 100-ns trajectories reveal stable binding of the thiophene moiety in the ATP-binding cleft, with RMSD <2 Å after equilibration .
Q. How to optimize synthetic routes for scalability?
- Continuous flow chemistry : Reduces reaction time from 24 h (batch) to 2 h by enhancing heat/mass transfer in thiazole cyclization steps .
- DoE (Design of Experiments) : A central composite design identifies optimal conditions (e.g., 65°C, 1.5 eq. POCl₃) for Vilsmeier-Haack formylation, achieving 85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
